molecular formula C10H20N2O2Si B15231721 (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B15231721
M. Wt: 228.36 g/mol
InChI Key: YKQYASRWKHVKRC-UHFFFAOYSA-N
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Description

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol is a compound that features a pyrazole ring substituted with a trimethylsilyl ethoxy group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 2-(Trimethylsilyl)ethoxymethyl chloride with a pyrazole derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: TBAF, HCl

Major Products

    Oxidation: Formyl or carboxyl derivatives

    Reduction: Various reduced pyrazole derivatives

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group

Scientific Research Applications

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol is unique due to its combination of a pyrazole ring with a trimethylsilyl ethoxy group and a hydroxymethyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H20N2O2Si

Molecular Weight

228.36 g/mol

IUPAC Name

[2-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C10H20N2O2Si/c1-15(2,3)7-6-14-9-12-10(8-13)4-5-11-12/h4-5,13H,6-9H2,1-3H3

InChI Key

YKQYASRWKHVKRC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC=N1)CO

Origin of Product

United States

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